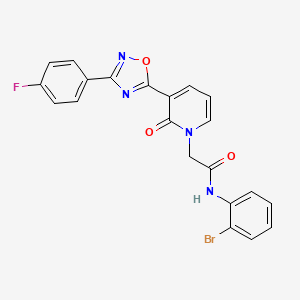
N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H14BrFN4O3 and its molecular weight is 469.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-bromophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromophenyl group, a fluorophenyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups may contribute to its interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17BrF N5O3 |
| Molecular Weight | 458.28 g/mol |
| CAS Number | Not readily available |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling or metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
- Interaction with Nucleic Acids : The oxadiazole and pyridine components may allow for binding to DNA or RNA, affecting gene expression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For example:
- Case Study 1 : A derivative of the oxadiazole class showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar properties.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties:
- Case Study 2 : Related compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications to the bromine and fluorine substituents can significantly alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution of bromine with chlorine | Increased potency against certain cancer cells |
| Alteration of the fluorine position | Enhanced binding affinity to target enzymes |
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O3/c22-16-5-1-2-6-17(16)24-18(28)12-27-11-3-4-15(21(27)29)20-25-19(26-30-20)13-7-9-14(23)10-8-13/h1-11H,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSTJIXIHRXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













